molecular formula C11H14ClNO2 B2650327 Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride CAS No. 2287298-99-9

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride

Cat. No. B2650327
M. Wt: 227.69
InChI Key: ZQWBHCIOQGWDDR-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives like “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole can be optimized by exposing the neat mixture of reactants to microwave irradiation .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • A study by Acheson et al. (1968) discusses the tautomerism and bromination of certain indole carboxylic acid derivatives, highlighting the chemical reactivity of these compounds (Acheson et al., 1968).
    • Another research by Gerard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, which are relevant for analytical applications in lipid peroxidation assays (Gerard-Monnier et al., 1998).
    • Pal et al. (2004) demonstrate a method for acylating 3-Methylindole, which is relevant for the synthesis of indole derivatives (Pal et al., 2004).
  • Pharmaceutical Research and Applications :

    • Research by Zhu et al. (2003) discusses a phosphine-catalyzed annulation for synthesizing tetrahydropyridines, which are important in medicinal chemistry (Zhu et al., 2003).
    • Peyrot et al. (2001) focus on the synthesis and characterization of new heterocyclic derivatives from 1-Amino-2-methylindoline, a precursor in antihypertension drug synthesis (Peyrot et al., 2001).
    • The work by Irikawa et al. (1989) explores the reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide, which is relevant for creating pharmaceutical intermediates (Irikawa et al., 1989).
  • Analytical Chemistry and Assay Development :

    • Selvaraj et al. (2019) discuss the reaction of indole carboxylic acid/amide with propargyl alcohols, which is important for developing new chemical assays (Selvaraj et al., 2019).
    • Jiang et al. (2014) used 2-Methylindole as a nucleophile in a three-component reaction with aldehydes, demonstrating its application in rapid screening of multicomponent reactions (MCRs) (Jiang et al., 2014).

Future Directions

The future directions for research on “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and biological activities. Given the significant role of indole derivatives in natural products and drugs , these compounds will continue to attract the attention of the chemical community.

properties

IUPAC Name

methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-11(10(13)14-2)7-8-5-3-4-6-9(8)12-11;/h3-6,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBHCIOQGWDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2N1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride

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